Methyl 5-bromo-2-hydroxy-3-nitrobenzoate
Overview
Description
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C8H6BrNO5. It is a derivative of benzoic acid, featuring bromine, hydroxyl, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of Methyl 5-bromo-2-hydroxy-3-nitrobenzoate involves a series of chemical reactions. It’s suggested that similar compounds can undergo free radical reactions . In such reactions, a molecule loses an atom, creating a free radical. This free radical can then interact with other molecules, leading to a chain reaction .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate can be synthesized through a multi-step process involving the bromination, nitration, and esterification of benzoic acid derivatives. The typical synthetic route includes:
Nitration: The nitration of the brominated compound using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group.
Esterification: The final step involves esterification of the resulting compound with methanol (CH3OH) in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution due to the presence of electron-withdrawing groups (bromine and nitro).
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH).
Common Reagents and Conditions:
Bromination: Br2/FeBr3
Nitration: HNO3/H2SO4
Reduction: SnCl2/HCl
Hydrolysis: NaOH/H2O
Major Products:
Reduction: Methyl 5-bromo-2-hydroxy-3-aminobenzoate
Hydrolysis: 5-bromo-2-hydroxy-3-nitrobenzoic acid
Scientific Research Applications
Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is utilized in various scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 2-bromo-5-nitrobenzoate
- Methyl 3-bromo-4-nitrobenzoate
- Methyl 4-bromo-2-nitrobenzoate
Comparison: Methyl 5-bromo-2-hydroxy-3-nitrobenzoate is unique due to the specific positioning of its functional groups, which influences its reactivity and interaction with other molecules. The presence of the hydroxyl group at the 2-position enhances its solubility and potential for hydrogen bonding, distinguishing it from other similar compounds.
Properties
IUPAC Name |
methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO5/c1-15-8(12)5-2-4(9)3-6(7(5)11)10(13)14/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGVJGAVKLPOPMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359558 | |
Record name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91983-31-2 | |
Record name | methyl 5-bromo-2-hydroxy-3-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359558 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.